REACTION_SMILES
|
[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:27][O:28][c:29]1[c:30]([N+:38](=[O:39])[O-:40])[c:31]([C:32]([OH:33])=[O:34])[cH:35][cH:36][cH:37]1.[CH3:42][c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1.[OH2:41].[P:8]([N:9]=[N+:10]=[N-:11])([O:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)([O:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26]>>[NH2:3][c:31]1[c:30]([N+:38](=[O:39])[O-:40])[c:29]([O:28][CH3:27])[cH:37][cH:36][cH:35]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(C(=O)O)c1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
[N-]=[N+]=NP(=O)(Oc1ccccc1)Oc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NP(=O)(Oc1ccccc1)Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(N)c1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |